

Application Notes: 4-Iodo-2-nitrotoluene in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **4-Iodo-2-nitrotoluene**

Cat. No.: **B1329957**

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Introduction

4-Iodo-2-nitrotoluene (CAS No. 41252-97-5) is a highly versatile aromatic halogenated intermediate that serves as a critical building block in the synthesis of complex organic molecules.^[1] Its structure, featuring both an iodine atom and a nitro group on a toluene ring, provides two distinct and reactive sites for chemical modification.^[2] The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.^[2] Concurrently, the nitro group can be readily reduced to an amine, a common pharmacophore and a key functional group for subsequent transformations.^[2] These characteristics make **4-Iodo-2-nitrotoluene** a valuable precursor in the development of Active Pharmaceutical Ingredients (APIs), particularly in the fields of oncology and inflammation, where it is used in the synthesis of kinase inhibitors and other targeted therapies.^[1]

Physicochemical and Spectroscopic Data

The fundamental properties of **4-Iodo-2-nitrotoluene** are summarized below, providing essential data for reaction planning and characterization.

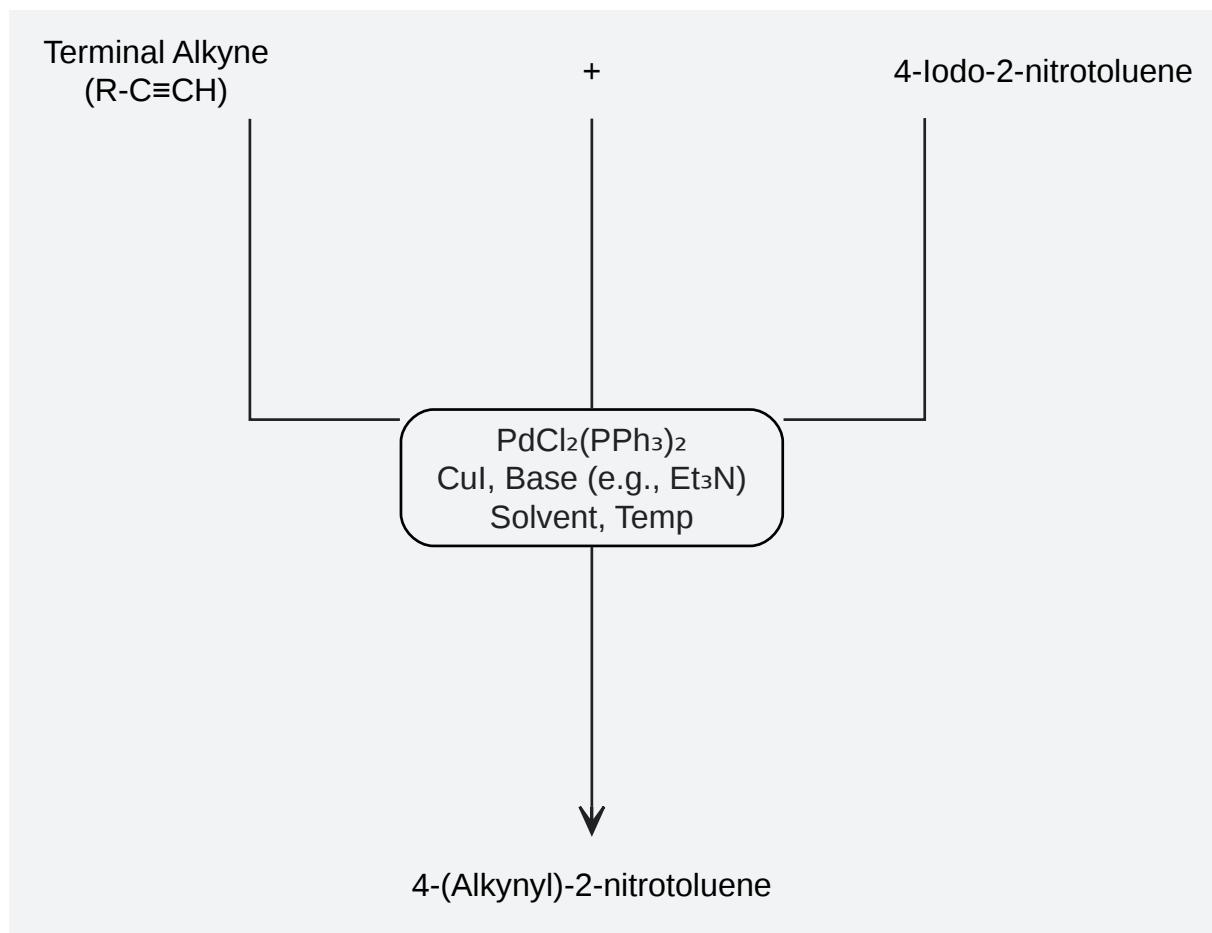
Property	Value	Reference
CAS Number	41252-97-5	[3][4]
Molecular Formula	C ₇ H ₆ INO ₂	[3][5]
Molecular Weight	263.03 g/mol	[5]
Appearance	Claybank/Orange to brown crystalline powder	[3][4]
Melting Point	43 °C to 62.5 °C	[3][4]
Boiling Point	309.5 °C at 760 mmHg	[3]
Density	1.883 g/cm ³	[3]
Purity (Assay GC)	≥96.0% - 98%	[4][6]
Solubility	Soluble in Toluene, slightly soluble in water	[3]

Key Synthetic Transformations and Protocols

4-Iodo-2-nitrotoluene is primarily utilized in a series of powerful, palladium-catalyzed cross-coupling reactions and fundamental functional group transformations. These reactions are cornerstones of modern medicinal chemistry.

Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of many pharmaceutical compounds, including kinase inhibitors like Ponatinib.[7][8] The protocol below describes a representative Sonogashira coupling using **4-Iodo-2-nitrotoluene**.



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Caption: Sonogashira coupling of **4-Iodo-2-nitrotoluene**.

Materials:

- **4-Iodo-2-nitrotoluene** (1.0 mmol, 1.0 equiv)
- Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$, 0.02 mmol, 2 mol%)[8]
- Copper(I) iodide (CuI , 0.04 mmol, 4 mol%)[8]
- Triethylamine (Et_3N , 3.0 mmol, 3.0 equiv)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask, add **4-Iodo-2-nitrotoluene**, $\text{PdCl}_2(\text{PPh}_3)_2$, and CuI .
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
- Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[9]
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Parameter	Condition
Catalyst Loading (Pd)	0.5 - 2 mol%
Catalyst Loading (Cu)	1 - 4 mol%
Temperature	25 - 70 °C
Typical Yield	60 - 95% (substrate dependent)

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry for creating biaryl structures.[10][11] It involves the coupling of an organoboron compound with an aryl halide.

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Caption: Buchwald-Hartwig amination of **4-Iodo-2-nitrotoluene**.

Materials:

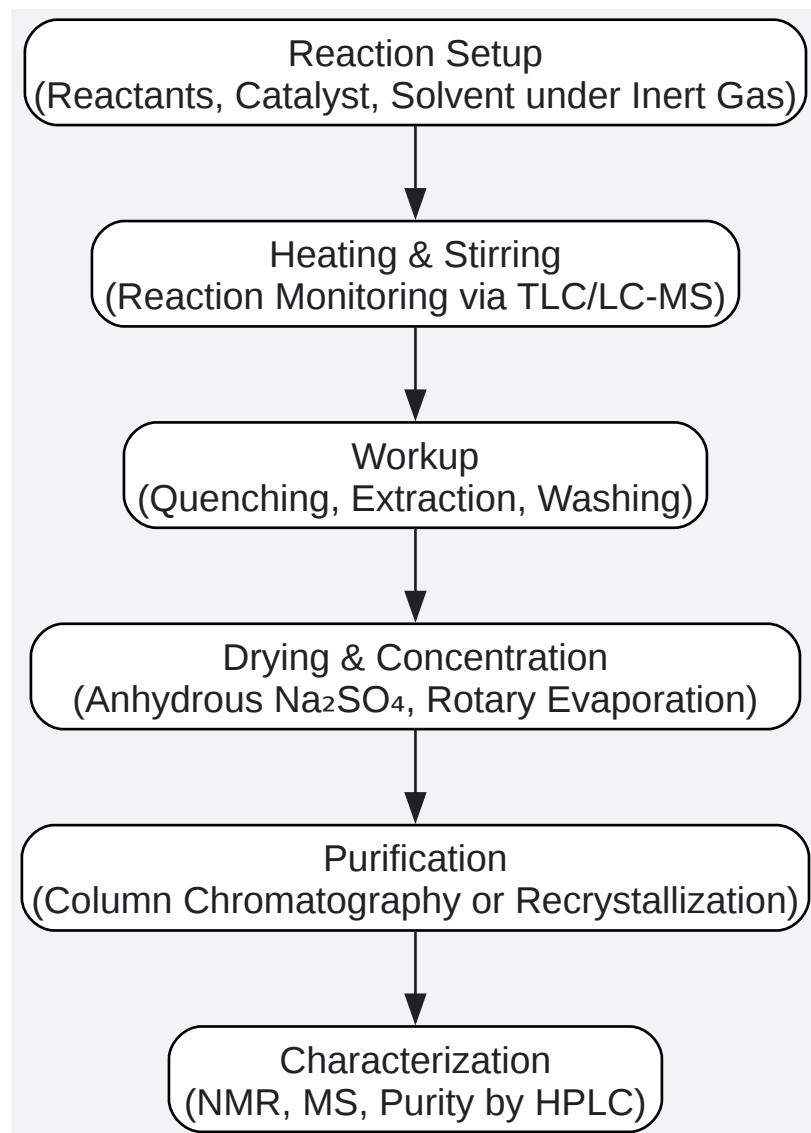
- **4-Iodo-2-nitrotoluene** (1.0 mmol, 1.0 equiv)
- Primary or secondary amine (1.2 mmol, 1.2 equiv)
- Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.01 mmol, 1 mol%)
- Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)
- Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaO-t-Bu , 1.4 mmol, 1.4 equiv)
- Anhydrous, aprotic solvent (e.g., Toluene or Dioxane, 10 mL)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
- Add the solvent, followed by **4-Iodo-2-nitrotoluene** and the amine.
- Seal the tube and heat the mixture with stirring (typically 80-110 °C) for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
- Purify the product using column chromatography.

Workflow for Synthesis and Purification

The general workflow for utilizing **4-Iodo-2-nitrotoluene** in a cross-coupling reaction involves several key stages, from reaction setup to final product isolation.



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Caption: Standard experimental workflow for cross-coupling reactions.

Conclusion

4-Iodo-2-nitrotoluene is a strategically important intermediate whose dual reactivity is leveraged in the synthesis of high-value pharmaceutical compounds. Its ability to readily participate in robust and versatile palladium-catalyzed cross-coupling reactions—such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions—allows for the efficient construction of complex molecular scaffolds. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic campaigns.

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